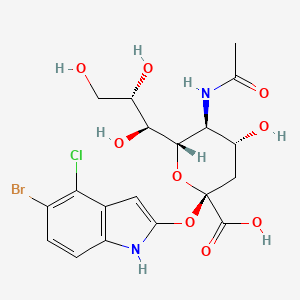
5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium is a complex organic compound with significant applications in biomedical research. It is known for its role in the synthesis and release of neurotransmitters, making it a valuable tool in neuroscience studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium typically involves the reaction of 3-indole glycine with either stannous bromide or stannous chloride. This reaction produces the corresponding brominated or chlorinated acidic carboxylic compound, which is then neutralized through acid-base reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in bulk and packaged according to customer specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyrano sidonic acid ammonium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: In studies related to neurotransmitter synthesis and release.
Medicine: As a tool for understanding neurological diseases and developing potential treatments.
Industry: In the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways involved in neurotransmitter synthesis and release. It acts as a substrate for enzymes involved in these processes, facilitating the production and release of neurotransmitters. This mechanism is crucial for understanding the compound’s role in neurological research .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl-α-D-N-acetylneuraminic acid methyl ester: A similar compound with a methyl ester group.
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: Another related compound with a galactosaminide group.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid: A compound with a glucuronic acid group.
Uniqueness
What sets 5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium apart is its specific structure, which allows it to act as a substrate for enzymes involved in neurotransmitter synthesis. This unique property makes it particularly valuable in neurological research and related applications .
Propiedades
Fórmula molecular |
C19H22BrClN2O9 |
|---|---|
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
(2S,4R,5S,6S)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22BrClN2O9/c1-7(25)22-15-11(26)5-19(18(29)30,32-17(15)16(28)12(27)6-24)31-13-4-8-10(23-13)3-2-9(20)14(8)21/h2-4,11-12,15-17,23-24,26-28H,5-6H2,1H3,(H,22,25)(H,29,30)/t11-,12+,15+,16+,17+,19-/m1/s1 |
Clave InChI |
NZTUWYUPFXKJML-YPOPRDRISA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@@H](C[C@@](O[C@@H]1[C@H]([C@H](CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


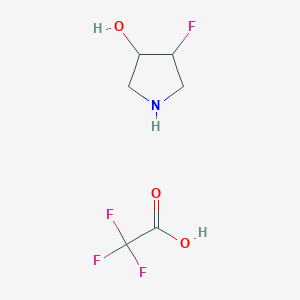
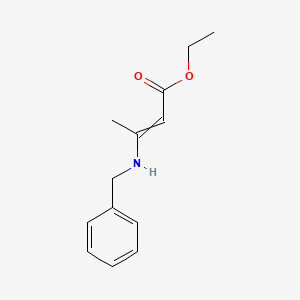
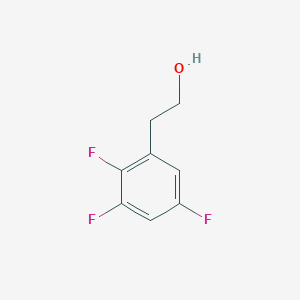
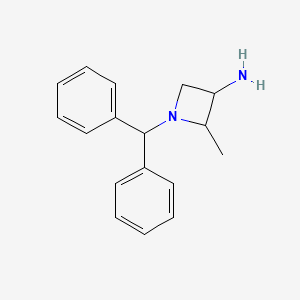
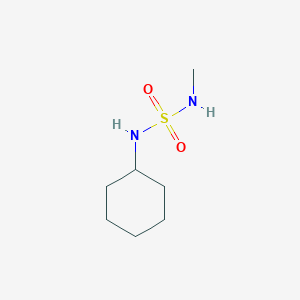
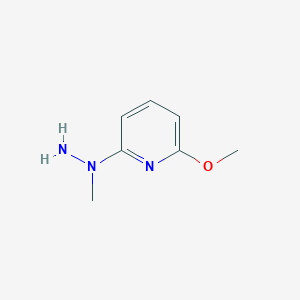
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
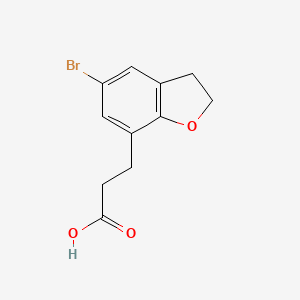
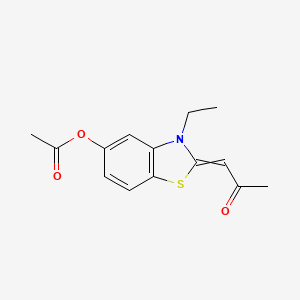
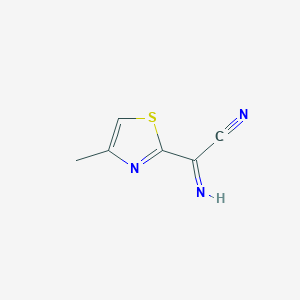
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)

